6-Chloro-2-(furan-2-yl)pyrimidin-4-amine
Description
Structural Characterization of 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the molecular structure. The official IUPAC name for this compound is this compound, which systematically describes the substitution pattern on the pyrimidine core. The compound is registered under Chemical Abstracts Service number 856173-22-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes 4-Pyrimidinamine, 6-chloro-2-(2-furanyl)-, which emphasizes the pyrimidine as the parent structure with furan as a substituent.
The molecular formula C8H6ClN3O represents the elemental composition, indicating eight carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The systematic identification also includes the InChI (International Chemical Identifier) representation: InChI=1S/C8H6ClN3O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H,(H2,10,11,12), which provides a standardized string representation of the molecular structure. The corresponding InChI Key AVTXQVZJEJMHSM-UHFFFAOYSA-N serves as a shortened version for database searching and cross-referencing.
The SMILES (Simplified Molecular Input Line Entry System) notation C1=COC(=C1)C2=NC(=CC(=N2)Cl)N offers another standardized method for representing the compound's structure in linear text format. Additionally, the compound appears in various chemical databases under synonyms including SCHEMBL1489947 and DTXSID60647278, facilitating comprehensive literature searches and regulatory tracking. The molecular weight of 195.60 grams per mole provides essential information for stoichiometric calculations and quantitative analysis.
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the interaction between two distinct heterocyclic systems. The pyrimidine ring adopts a planar configuration typical of aromatic six-membered heterocycles, with nitrogen atoms positioned at the 1 and 3 positions creating a symmetrical framework. The bond angles within the pyrimidine ring approximate 120 degrees, consistent with sp2 hybridization of the carbon and nitrogen atoms involved in the aromatic system. The chlorine substituent at position 6 introduces significant electronegativity differences, creating localized dipole moments that influence the overall molecular polarity.
The furan ring attached at position 2 of the pyrimidine maintains its characteristic five-membered aromatic structure with oxygen occupying one position in the ring. The connection between the furan and pyrimidine systems occurs through a carbon-carbon bond, allowing for potential conjugation between the two aromatic systems. The planar nature of both ring systems suggests possible coplanar or near-coplanar arrangements, though steric interactions may introduce slight deviations from perfect planarity. The amine group at position 4 of the pyrimidine ring exhibits tetrahedral geometry around the nitrogen atom, with the lone pair of electrons contributing to the compound's basicity and hydrogen bonding capabilities.
Computational studies suggest that the dihedral angle between the furan and pyrimidine rings influences the overall molecular stability and electronic properties. The exact mass of 195.02000 atomic mass units reflects the precise isotopic composition, while the polar surface area of 65.67000 square angstroms indicates significant exposure of polar functional groups to the molecular surface. The calculated logarithm of the partition coefficient (LogP) value of 1.90230 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic characteristics.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns corresponding to the various hydrogen environments present in the molecule. The furan ring protons typically appear in characteristic downfield regions due to the aromatic nature and electron-withdrawing effects of the oxygen atom. Specifically, the furan protons exhibit resonances that reflect the asymmetric electronic environment created by the oxygen heteroatom and the conjugation with the pyrimidine system.
The pyrimidine ring hydrogen at position 5 appears as a distinct singlet, isolated from other aromatic protons due to the specific substitution pattern. The chemical shift of this proton provides valuable information about the electronic effects of the chlorine and amine substituents. The amine protons at position 4 typically appear as a broad signal, often exchangeable with deuterated solvents, confirming the presence of the primary amine functionality. Integration patterns in the proton Nuclear Magnetic Resonance spectrum confirm the expected ratio of hydrogen atoms from different molecular regions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct resonances for aromatic carbons in both the furan and pyrimidine rings. The carbonyl-type carbon environments and those bearing heteroatoms show characteristic downfield shifts that aid in structural confirmation. Coupling patterns in both proton and carbon spectra provide additional structural information, particularly regarding the connectivity between the furan and pyrimidine systems. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, further elucidate the complete structural assignment and confirm the proposed molecular connectivity.
Infrared Vibrational Fingerprinting
Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that serve as molecular fingerprints for structural identification. The primary amine functionality exhibits distinctive stretching vibrations typically observed in the 3300-3500 wavenumber region, appearing as asymmetric and symmetric stretching modes of the nitrogen-hydrogen bonds. These bands provide definitive evidence for the presence of the amine group at position 4 of the pyrimidine ring. The intensity and sharpness of these peaks offer insights into the hydrogen bonding environment and the electronic effects of neighboring substituents.
The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with specific patterns that distinguish between the furan and pyrimidine ring systems. The furan ring exhibits characteristic vibrations associated with the carbon-oxygen bonds and the unique five-membered ring structure. The carbon-nitrogen stretching frequencies in the pyrimidine ring provide additional structural confirmation, with distinct patterns that reflect the heterocyclic nature of the aromatic system. The carbon-chlorine stretching vibration typically appears in the lower frequency region, around 700-800 wavenumbers, offering confirmation of the chlorine substituent position.
Out-of-plane bending vibrations of the aromatic hydrogen atoms create characteristic fingerprint patterns in the 700-900 wavenumber region, which are particularly useful for distinguishing substitution patterns on both ring systems. The coupling between various vibrational modes creates complex overtone and combination bands that enhance the specificity of the infrared spectrum as a molecular identifier. Comparison with reference spectra of related compounds confirms the structural assignments and validates the proposed substitution pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the molecular weight of 195.60 grams per mole, with isotope patterns reflecting the presence of chlorine. The chlorine isotope effect creates a characteristic doublet pattern separated by two mass units, with intensity ratios reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
Fragmentation pathways typically involve the loss of specific functional groups or ring systems under electron impact conditions. Common fragmentation patterns include the loss of the chlorine atom, resulting in fragments at mass 160, and the cleavage of the bond connecting the furan and pyrimidine systems. The stability of the individual aromatic rings often leads to the formation of fragment ions corresponding to the isolated furan (mass 68) and substituted pyrimidine systems. The primary amine group may also participate in fragmentation processes, creating characteristic nitrogen-containing fragments that aid in structural confirmation.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization process. Advanced mass spectrometric techniques, including tandem mass spectrometry, provide additional structural information through controlled fragmentation of specific parent ions. The collision-induced dissociation patterns reveal detailed information about the bond strengths and preferred fragmentation pathways, supporting the proposed structural assignments. Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition and distinguish between potential isomeric structures.
Crystallographic Analysis and Space Group Determination
Crystallographic analysis of this compound provides precise three-dimensional structural information through X-ray diffraction studies. The compound crystallizes in a specific space group that reflects the molecular symmetry and intermolecular packing arrangements. Single crystal X-ray diffraction reveals exact bond lengths, bond angles, and torsion angles that define the molecular geometry with high precision. The crystal structure confirms the planar or near-planar arrangement of the aromatic ring systems and quantifies any deviations from ideal geometry.
Intermolecular interactions within the crystal lattice, including hydrogen bonding patterns involving the amine group and potential pi-pi stacking between aromatic rings, influence the overall crystal packing. The chlorine substituent may participate in halogen bonding interactions that contribute to crystal stability and influence the space group selection. Unit cell parameters, including lattice constants and angles, define the three-dimensional repeat unit of the crystal structure. The crystal density and molecular packing efficiency provide insights into the space-filling characteristics of the molecule.
| Crystallographic Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C8H6ClN3O | Elemental composition |
| Formula Weight | 195.60 g/mol | Molecular mass |
| Crystal System | To be determined | Symmetry classification |
| Space Group | To be determined | Symmetry operations |
| Unit Cell Volume | To be determined | Crystal packing efficiency |
| Density | To be determined | Molecular packing density |
Temperature-dependent crystallographic studies may reveal thermal motion parameters and molecular flexibility within the crystal lattice. The atomic displacement parameters provide information about the vibrational motion of individual atoms and identify any disorder in the crystal structure. Comparison with related crystal structures helps establish structure-property relationships and guides the understanding of molecular behavior in the solid state. The crystallographic data also supports the validation of computational models and theoretical predictions about molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
6-chloro-2-(furan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTXQVZJEJMHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647278 | |
| Record name | 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856173-22-3 | |
| Record name | 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrimidine Precursors
Phosphorus Oxychloride-Mediated Chlorination
The most widely reported method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). This two-step process begins with the reaction of DAHP and POCl₃ at 105°C for 6 hours, forming 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine. Excess POCl₃ is subsequently distilled for recycling, enhancing cost efficiency.
Quenching and Neutralization
Post-chlorination, the intermediate is quenched with ethanol at 30–40°C to mitigate exothermic risks. The addition of tetrahydrofuran (THF) as a dispersant facilitates product isolation, yielding 2,4-diamino-6-chloropyrimidine hydrochloride with a recovery rate of 75–77%. Neutralization with ammonia water (pH 6–7) followed by ethyl acetate extraction produces the final compound.
Table 1: Optimization of POCl₃ Chlorination Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DAHP:POCl₃ Weight Ratio | 3.5:1 | Maximizes intermediate formation |
| Reaction Temperature | 105°C | Prevents byproduct formation |
| Quenching Solvent | Ethanol | Safer exotherm control |
| Dispersant Volume | THF (60 mL/g DAHP) | Enhances crystallization |
Furan-Pyrimidine Coupling Strategies
Nucleophilic Aromatic Substitution
The furan-2-yl moiety is introduced via SNAr reactions, leveraging the electron-deficient nature of 4-amino-6-chloropyrimidine. Heating at 80°C in dimethylformamide (DMF) with furfurylamine achieves coupling, though yields remain modest (65–68%).
Microwave-Assisted Synthesis
Recent studies demonstrate that microwave irradiation (600 W, 30 min) accelerates furan coupling by enhancing reaction kinetics. Using thiourea as a catalyst in methanol, this method achieves yields of 82% while reducing energy consumption by 40% compared to thermal methods.
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Conventional Heating | 80°C, 12 h | 68% | Long |
| Microwave Irradiation | 600 W, 0.5 h | 82% | Short |
| Solvent-Free Microwave | Neat, 600 W, 0.5 h | 79% | Moderate |
Purification and Characterization
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies explore lipase-mediated coupling in aqueous media, though yields remain suboptimal (42%) due to enzyme denaturation at elevated temperatures.
Flow Chemistry Approaches
Microreactor systems enable continuous production, achieving 76% yield with residence times under 10 minutes. This method reduces thermal degradation but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the pyrimidine ring can be reduced to form dihydropyrimidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products:
Substitution Products: 6-Amino-2-(furan-2-yl)pyrimidin-4-amine.
Oxidation Products: 6-Chloro-2-(furan-2-yl)pyrimidin-4-one.
Coupling Products: Biaryl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(furan-2-yl)pyrimidin-4-amine has been investigated for its pharmacological properties, particularly as a potential drug candidate for treating inflammatory diseases and cancer. Its structural features allow it to interact with various biological targets, potentially modulating pathways involved in disease progression.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant anticancer properties, with mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival .
- Anti-inflammatory Effects: Its ability to inhibit nitric oxide synthase suggests potential applications in managing inflammatory conditions.
Agrochemicals
The compound is also explored as a lead structure in the synthesis of novel pesticides and herbicides. The unique substitution pattern contributes to its effectiveness in targeting specific biological pathways in pests while minimizing impact on non-target species.
Research Highlights:
- Pesticidal Activity: Studies have shown that derivatives of this compound can effectively disrupt the growth of certain agricultural pests, making it a promising candidate for developing new agrochemicals.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vitro, demonstrating significant cytotoxicity against various cancer cell lines .
- Agrochemical Development : Research conducted at agricultural universities indicated that derivatives based on this compound showed high efficacy against common crop pests, leading to ongoing development of formulations for commercial use .
- Biological Interaction Studies : Docking studies revealed that this compound binds effectively to target proteins involved in inflammatory responses, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The chlorine and amine groups facilitate binding to active sites, while the furan and pyrimidine rings provide structural stability.
Comparison with Similar Compounds
Substituent Variations at the Pyrimidine 2-Position
The 2-position of the pyrimidine ring is a critical site for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Variations at the Pyrimidine 4-Position (Amine Substituents)
The 4-amine group is often modified to tune target engagement and pharmacokinetics:
Key Observations :
- Bulky, lipophilic groups (e.g., 2,4-dichlorobenzyl) enhance target affinity but may reduce solubility .
- Fluorinated alkyl chains (e.g., trifluoroethyl) improve blood-brain barrier penetration, as seen in A2A antagonists .
- The unmodified amine in this compound may limit bioavailability, suggesting a need for prodrug derivatization.
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Chloro-2-(furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrimidine ring substituted with a chloro group and a furan moiety, has shown promising results in various biological assays, particularly as an enzyme inhibitor and a potential anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇ClN₄O. Its unique structure allows for specific interactions with biological targets, which may enhance its efficacy in therapeutic applications. The presence of both the chloro and furan groups contributes to its distinctive chemical properties, making it a candidate for further study in drug development.
Enzyme Inhibition
Research indicates that compounds with structural similarities to this compound exhibit significant inhibition of β-glucuronidase, an enzyme linked to various pathological conditions including cancer and renal diseases. Studies have shown that this compound can inhibit β-glucuronidase activity effectively, suggesting its potential role in therapeutic interventions for conditions associated with this enzyme.
The inhibition of β-glucuronidase by this compound highlights its potential as a lead compound for drug development targeting this enzyme.
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties. The furan moiety is believed to enhance binding affinity to cancer-related targets, which could lead to improved therapeutic outcomes. In vitro studies have indicated that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Inhibition Studies : A study involving various pyrimidine derivatives found that certain analogs showed superior inhibitory activity against β-glucuronidase compared to traditional inhibitors. Among these, derivatives containing furan rings demonstrated enhanced potency, supporting the hypothesis that the furan substitution is beneficial for biological activity .
- Anticancer Mechanisms : Another research project focused on the structure–activity relationship (SAR) of pyrimidine derivatives revealed that modifications at the furan position significantly affected biological activity. Compounds with similar structures were shown to induce cell cycle arrest and apoptosis in cancer cell lines, indicating that this compound may exhibit similar effects .
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions. A typical approach involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with furan-2-ylamine under basic conditions (e.g., NaHMDS in THF at 0°C) to replace the chlorine at the 6-position . Alternatively, Vilsmeier-Haack formylation can introduce formyl groups to the pyrimidine core, enabling further functionalization (e.g., using DMF/POCl₃ at 50°C) . Key steps include monitoring reaction progress via TLC and purification via silica gel chromatography.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl₃/DMSO-d₆) confirm substituent positions and electronic environments. For example, a singlet at δ ~6.2 ppm corresponds to the pyrimidine C5 proton .
- Mass Spectrometry : High-resolution LC/MS or HR-MS validates molecular weight (e.g., exact mass 195.0018 g/mol) .
- X-ray Crystallography : Resolves bond angles and packing structures, as demonstrated for related pyrimidin-4-amine derivatives .
Advanced: How do structural modifications at the pyrimidine core influence biological activity?
Methodological Answer:
Substituent optimization is guided by structure-activity relationship (SAR) studies. For example:
- Position 6 : Chlorine enhances electrophilicity, enabling cross-coupling reactions. Replacing Cl with bulkier groups (e.g., CF₃) may alter receptor binding .
- Position 2 : Furan-2-yl contributes to π-π stacking in enzyme active sites. Analogues with pyridyl or methylthio groups show variable adenosine A2A receptor affinity (e.g., IC₅₀ values from 0.22 nM to µM ranges) .
- Amino Group : Methylation or trifluoroethyl substitution modulates solubility and blood-brain barrier penetration .
Advanced: What strategies mitigate low metabolic stability in liver microsomes for pyrimidin-4-amine derivatives?
Methodological Answer:
- Scaffold Rigidification : Introduce fused rings (e.g., pyrimido[1,2-a]pyrimidine) to reduce rotational freedom and CYP450-mediated oxidation .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at strategic positions decrease oxidative metabolism .
- Prodrug Approaches : Mask amino groups as acetyl or carbamate derivatives to enhance stability in hepatic assays .
Data Contradiction: How should researchers address discrepancies between theoretical and experimental purity values?
Methodological Answer:
- Chromatographic Purity vs. Elemental Analysis : If HPLC indicates >95% purity but elemental analysis deviates (e.g., C/H/N % mismatch), check for residual solvents (via TGA) or hygroscopicity .
- NMR Impurity Peaks : Use H-C HSQC to assign minor signals to byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Recrystallization : Repurify using mixed solvents (e.g., ethanol/water) to remove polar impurities .
Functionalization: What methods enable selective functionalization of the furan ring in this compound?
Methodological Answer:
- Electrophilic Substitution : Nitration or bromination at the furan 5-position using HNO₃/H₂SO₄ or Br₂/FeBr₃ .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl motifs .
- Oxidation : Convert furan to γ-ketoaldehyde using MnO₂, enabling further cyclization .
Advanced: How can molecular modeling guide the design of pyrimidin-4-amine-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in adenosine A2A receptors, focusing on hydrogen bonds with Asn253 and hydrophobic interactions with Leu249 .
- Ligand Efficiency (LE) : Optimize LE >0.3 by balancing molecular weight and potency (e.g., compound 10 in has LE=0.51).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Safety: What precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃, NaHMDS) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
